![molecular formula C17H14N2 B1245500 2-(1H-indol-2-ylmethyl)-1H-indole](/img/structure/B1245500.png)
2-(1H-indol-2-ylmethyl)-1H-indole
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Overview
Description
2-(1H-indol-2-ylmethyl)-1H-indole is a natural product found in Arundo donax with data available.
Scientific Research Applications
Catalytic Applications
- Compounds with the indole core, like 1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde, have been synthesized and used to form indole-based Schiff bases. These bases, on reaction with sodium tetrachloropalladate(II) and other components, yield palladacycle complexes. These complexes demonstrate efficiency as catalysts in various chemical reactions, such as the Suzuki–Miyaura coupling and the allylation of aldehydes, following a homogeneous pathway (Singh, Saleem, Pal, & Singh, 2017).
Synthesis and Medicinal Chemistry
- Indole derivatives are pivotal in synthesizing bioactive molecules. The exploration of new nonsteroidal anti-inflammatory drugs (NSAIDs) involves the synthesis of novel indole derivatives, which are evaluated for their biological properties, including anti-inflammatory and analgesic efficacy (Kumar, Deepika, Porwal, & Mishra, 2022).
Bioactivity and Drug Discovery
- Some indole-coumarin hybrids have been synthesized and exhibit notable anticancer activities. The structural features of these hybrids contribute significantly to their biological activities, making them potential candidates for drug development (Kamath, Sunil, Ajees, Pai, & Das, 2015).
properties
Product Name |
2-(1H-indol-2-ylmethyl)-1H-indole |
---|---|
Molecular Formula |
C17H14N2 |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
2-(1H-indol-2-ylmethyl)-1H-indole |
InChI |
InChI=1S/C17H14N2/c1-3-7-16-12(5-1)9-14(18-16)11-15-10-13-6-2-4-8-17(13)19-15/h1-10,18-19H,11H2 |
InChI Key |
TWJAXIHBWPVMIR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)CC3=CC4=CC=CC=C4N3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CC3=CC4=CC=CC=C4N3 |
synonyms |
2,2'-methylenebis(1H-indole) 3,3'-diindolylmethane diindolylmethane |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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